molecular formula C11H14N2O7 B15199683 (2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl acetate

(2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl acetate

Cat. No.: B15199683
M. Wt: 286.24 g/mol
InChI Key: IYFQKALLIFLAGI-PEBGCTIMSA-N
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Description

(2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl acetate is a complex organic compound with significant relevance in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring, a hydroxymethyl group, and a dioxo-dihydropyrimidinyl moiety. Its intricate molecular architecture makes it a subject of interest in organic chemistry, medicinal chemistry, and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the protection of hydroxyl groups, selective oxidation, and subsequent esterification. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods enhance the efficiency and yield of the compound while maintaining the necessary purity and stereochemical integrity.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The dioxo-dihydropyrimidinyl moiety can be reduced to form dihydropyrimidines.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce dihydropyrimidines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl acetate has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies of enzyme mechanisms and as a probe for biochemical pathways.

    Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent.

    Industry: The compound is utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biochemical pathways by inhibiting or activating these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with a simpler structure but similar functional groups.

    2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry with some structural similarities.

    Carbonyl Compounds: Including aldehydes and ketones, which share the carbonyl functional group.

Uniqueness

(2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl acetate is unique due to its complex stereochemistry and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and applications, distinguishing it from simpler compounds like allylamine or 2,2’-bipyridyl.

Properties

Molecular Formula

C11H14N2O7

Molecular Weight

286.24 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] acetate

InChI

InChI=1S/C11H14N2O7/c1-5(15)19-9-6(4-14)20-10(8(9)17)13-3-2-7(16)12-11(13)18/h2-3,6,8-10,14,17H,4H2,1H3,(H,12,16,18)/t6-,8-,9-,10-/m1/s1

InChI Key

IYFQKALLIFLAGI-PEBGCTIMSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)CO

Canonical SMILES

CC(=O)OC1C(OC(C1O)N2C=CC(=O)NC2=O)CO

Origin of Product

United States

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